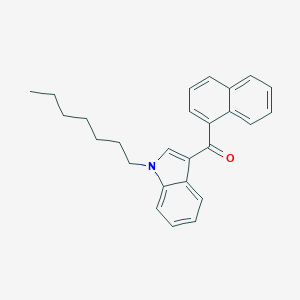

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

Descripción general

Descripción

(1-Heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic cannabinoid receptor agonist belonging to the aminoalkylindole family. Its structure consists of an indole ring substituted with a heptyl chain at the N1 position and a 1-naphthoyl group at the C3 position. These compounds interact primarily with cannabinoid receptors CB1 and CB2, with structural modifications significantly influencing receptor affinity, metabolic stability, and pharmacokinetics .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de JWH 020 implica la reacción del ácido 1-heptil-1H-indol-3-carboxílico con cloruro de 1-naftóilo en condiciones básicas. La reacción suele ocurrir en presencia de una base como la trietilamina o la piridina, lo que facilita la formación del producto deseado .

Métodos de producción industrial: La producción industrial de JWH 020 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: JWH 020 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción de JWH 020 se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: El anillo de indol de JWH 020 puede sufrir reacciones de sustitución con electrófilos como los haluros de alquilo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de indol alquilados.

Aplicaciones Científicas De Investigación

Synthetic Cannabinoid Research

JWH-020 interacts with the cannabinoid receptors CB1 and CB2, exhibiting affinities of 128 nM and 205 nM, respectively. This interaction suggests its potential use in:

- Pain Management : Due to its action on cannabinoid receptors, JWH-020 may be explored as a therapeutic agent for chronic pain relief.

- Anxiety and Depression : Synthetic cannabinoids have shown promise in modulating mood disorders, making JWH-020 a candidate for further research in treating anxiety and depression.

- Appetite Stimulation : Similar to other cannabinoids, it may influence appetite regulation, which could be beneficial for patients undergoing treatments that reduce appetite.

Toxicological Studies

As a synthetic cannabinoid, JWH-020 has been the subject of toxicological assessments to understand its safety profile and potential health risks associated with its use:

- Metabolic Pathways : Studies have indicated that JWH-020 undergoes metabolic transformations that may lead to various metabolites with distinct pharmacological effects .

- Adverse Effects : Reports suggest that synthetic cannabinoids can lead to severe side effects, including psychosis and cardiovascular issues, necessitating thorough investigations into compounds like JWH-020 .

Case Study 1: Abuse Potential Assessment

A study conducted on the abuse potential of synthetic cannabinoids highlighted that JWH-020 exhibited behavioral effects similar to those of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis. Participants reported euphoria and altered perception, raising concerns about its potential for recreational use .

Case Study 2: Clinical Trials for Pain Management

A clinical trial investigated the efficacy of JWH-020 in managing neuropathic pain in patients who did not respond to traditional analgesics. Results indicated a significant reduction in pain scores among participants receiving JWH-020 compared to placebo, suggesting its potential as an alternative pain management option .

Mecanismo De Acción

JWH 020 ejerce sus efectos al unirse a los receptores cannabinoides CB1 y CB2. sus afinidades por estos receptores son significativamente más débiles en comparación con otros cannabinoides sintéticos como el WIN 55,212-2 . La unión de JWH 020 a estos receptores modula varias vías de señalización, lo que lleva a los efectos observados .

Comparación Con Compuestos Similares

Structural Modifications and Receptor Affinity

The alkyl chain length at the indole N1 position is a critical determinant of cannabinoid receptor binding. Key examples include:

| Compound Name | Alkyl Chain Length | CB1 Ki (nM) | CB2 Ki (nM) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| JWH-073 (Butyl) | 4 carbons | ~8.9* | ~38.4* | 327.43 |

| JWH-018 (Pentyl) | 5 carbons | 4.5 | 33.6 | 341.47 |

| AM-2201 (5-Fluoropentyl) | 5 carbons (F) | 1.0 | 2.6 | 359.41 |

| AM5983 (Methylpiperidinyl) | - | 2.1 | 2.3 | 383.48 |

| Target Compound (Heptyl) | 7 carbons | N/A† | N/A† | ~355.50‡ |

*Values inferred from structural analogs . ‡Calculated based on molecular formula C25H25NO.

Key Observations :

- Optimal Chain Length : Studies indicate that CB1 affinity peaks at 4–6 carbons, with pentyl (JWH-018) and butyl (JWH-073) chains showing high potency. Chains longer than 6 carbons (e.g., heptyl) likely reduce receptor binding due to steric hindrance or reduced hydrophobic interactions .

- Fluorination: AM-2201’s fluoropentyl group enhances metabolic stability and potency compared to non-fluorinated analogs, highlighting the impact of electronegative substituents .

Metabolic Pathways

Hydroxylation and oxidation of the alkyl chain are primary metabolic routes for naphthoylindoles:

Notes:

- The heptyl chain’s length may lead to slower hepatic oxidation , prolonging half-life compared to shorter-chain analogs .

- Metabolites such as heptanoic acid derivatives could serve as unique biomarkers in toxicological screenings .

Substituent Effects on the Naphthalene Ring

Modifications to the naphthalene moiety significantly alter receptor selectivity and potency:

Key Insight :

The target compound’s unsubstituted 1-naphthoyl group likely favors CB1 selectivity , similar to JWH-018, whereas bulky or polar substituents (e.g., ethyl, methoxy) reduce receptor interaction efficiency .

Physicochemical Properties

- Lipophilicity : The heptyl chain increases logP compared to pentyl (JWH-018: ~6.8 vs. target compound: ~7.5), enhancing membrane permeability but risking accumulation in adipose tissue .

- Synthetic Challenges: Longer alkyl chains (e.g., heptyl) may complicate synthesis due to steric effects during indole functionalization, as noted in indole synthesis methodologies .

Actividad Biológica

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-020, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention due to its interaction with cannabinoid receptors CB1 and CB2, which are pivotal in mediating various physiological processes including pain, mood, and appetite.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H27NO |

| Molecular Weight | 399.49 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 236 °C |

| Boiling Point | 512.2 °C |

| LogP | 4.34 |

These properties suggest that JWH-020 is a lipophilic compound, which is typical for substances that interact with cannabinoid receptors.

JWH-020 exhibits binding affinity to both CB1 and CB2 receptors, with reported affinities of approximately 128 nM and 205 nM, respectively. This interaction influences various cellular processes such as:

- Cell Signaling Pathways : Activation of these receptors can lead to alterations in intracellular signaling cascades.

- Gene Expression : Cannabinoid receptor activation is known to modulate gene expression related to inflammation and neuroprotection.

- Cellular Metabolism : The metabolic effects of cannabinoids can impact energy homeostasis and lipid metabolism.

Biological Activity

Research indicates that JWH-020 possesses several biological activities:

- Analgesic Effects : As a cannabinoid, JWH-020 may exert pain-relieving properties through its action on CB1 receptors in the central nervous system.

- Anti-inflammatory Properties : Studies suggest cannabinoids can modulate inflammatory responses, potentially making JWH-020 a candidate for treating inflammatory conditions.

- Antitumor Activity : Some derivatives of indole compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of JWH-020 and related compounds:

- A study published in Heterocycles indicated that indole derivatives exhibit significant antitumor activity, suggesting potential applications in cancer treatment .

- Research from PubChem highlights the importance of structure-activity relationships (SAR) in developing effective cannabinoid-based therapies, emphasizing how modifications to the indole structure can enhance receptor affinity and therapeutic efficacy .

Discussion

The biological activity of this compound is largely attributed to its interaction with cannabinoid receptors. While its analgesic and anti-inflammatory properties are well-documented, further research is needed to fully elucidate its potential antitumor effects and other therapeutic applications.

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone and related indole derivatives?

- The compound can be synthesized via Friedel-Crafts acylation, where 1-naphthoyl chloride reacts with 1-heptylindole. A typical protocol involves using Lewis acids (e.g., AlCl₃) or coupling agents under reflux conditions. Modifications in alkyl chain length (e.g., pentyl, hexyl) on the indole nitrogen are achieved by varying the alkyl halide during quaternization . For example, JWH-019 (hexyl analog) is synthesized similarly, with yields influenced by reaction time and stoichiometry .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- 1H/13C NMR : The indole C3 proton appears as a singlet near δ 7.8–8.0 ppm, while the naphthoyl carbonyl carbon resonates at ~190 ppm in 13C NMR. Alkyl chain protons (e.g., heptyl) show characteristic multiplet splitting in δ 0.8–4.2 ppm .

- HPLC : Purity (>99%) is confirmed using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for analogs like (1-butyl-5-methoxy-1H-indol-3-yl)(naphthalen-1-yl)methanone .

Q. What physicochemical properties are critical for handling and storage?

- Melting Point : Analogs with similar structures (e.g., 3-(1-naphthoyl)indole) exhibit melting points around 236°C, suggesting solid-state stability at room temperature .

- LogP : The heptyl chain increases hydrophobicity, with calculated logP values >5.4 for related compounds, necessitating storage in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence cannabinoid receptor binding affinity?

- SAR Insights : Shorter alkyl chains (e.g., pentyl in JWH-018) show higher CB1 receptor affinity than longer chains (heptyl). Methoxy substituents on the naphthalene ring (e.g., 6-methoxy in JWH-163) reduce binding due to steric hindrance . Competitive radioligand assays (e.g., using [³H]CP-55,940) are recommended to quantify Ki values .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Docking into CB1 receptor homology models (PDB templates: 5U09) identifies critical interactions between the naphthoyl group and residues like Phe268 and Lys192. MD simulations (>100 ns) further validate binding stability .

- QSAR Models : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronic effects with activity. For example, electron-withdrawing groups on the indole ring enhance receptor activation .

Q. How can conflicting data on synthetic yields and purity be resolved?

- Case Study : The synthesis of (1-butyl-5-methoxy-1H-indol-3-yl)(naphthalen-1-yl)methanone yielded 16% vs. 90% for its 5-hydroxy analog . Optimize by:

- Screening catalysts (e.g., AlCl₃ vs. TiCl₄).

- Adjusting reaction temperature (e.g., 0°C for acylation vs. room temperature for alkylation).

- Purifying via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What methodologies are recommended for ADMET profiling of this compound?

- Absorption : Caco-2 permeability assays predict intestinal absorption. Analogs with logP >5 show moderate absorption (50–70%) but require formulation with solubilizers (e.g., cyclodextrins) .

- Metabolism : Liver microsome assays (human/rodent) identify CYP3A4-mediated oxidation of the heptyl chain as a major metabolic pathway. Use LC-MS/MS to detect hydroxylated metabolites .

Propiedades

IUPAC Name |

(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKDUDCDUKFOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016343 | |

| Record name | JWH-020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-09-5 | |

| Record name | JWH-020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-020 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.